

# Synergistic Potential of LAS195319 (Nemiralisib) in Respiratory Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**LAS195319**, also known as nemiralisib, is a potent and selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ), a key enzyme in the signaling pathways of inflammatory cells. With an in vitro IC50 of 0.5 nM, nemiralisib has been investigated as a potential treatment for inflammatory respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD). A significant area of interest for researchers is the potential for synergistic effects when combining nemiralisib with existing standard-of-care therapies, such as corticosteroids and long-acting  $\beta$ 2-agonists (LABAs). This guide provides a comparative overview of the available data on the synergistic potential of **LAS195319** with other drugs, focusing on preclinical evidence and the mechanistic rationale for such combinations.

## **Synergistic Effects with Glucocorticoids**

Preclinical evidence suggests a strong synergistic interaction between PI3K $\delta$  inhibitors and glucocorticoids in inflammatory conditions. This synergy is particularly relevant in the context of respiratory diseases where glucocorticoid insensitivity can be a significant clinical challenge.

## **Quantitative Data**

While specific quantitative data on the synergistic effects of nemiralisib with glucocorticoids in respiratory models is not yet widely published, studies on other PI3K inhibitors provide a strong rationale. For instance, in models of severe asthma, the combination of a PI3K inhibitor with dexamethasone has been shown to overcome glucocorticoid insensitivity.



| Drug Combination                                | Cell/Animal Model               | Key Finding                                                                                                        | Reference |
|-------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| PI3K Inhibitor<br>(BEZ235) +<br>Dexamethasone   | H2O2/TNFα-induced<br>U937 cells | Significantly restored corticosteroid sensitivity and inhibited IL-8 release compared to dexamethasone alone.      | [1]       |
| PI3K Inhibitor<br>(LY294002) +<br>Dexamethasone | H2O2/TNFα-induced<br>U937 cells | Effectively inhibited IL-8 release, demonstrating a synergistic effect in overcoming glucocorticoid insensitivity. | [1]       |

Further preclinical studies are required to quantify the synergistic effects of nemiralisib specifically with inhaled corticosteroids like budesonide or fluticasone in relevant respiratory cell lines and animal models.

## **Experimental Protocols**

Restoration of Glucocorticoid Sensitivity in U937 Cells

A representative experimental protocol to assess the synergistic effect of a PI3K inhibitor and a glucocorticoid involves the following steps:

- Cell Culture: Human monocytic U937 cells are cultured in appropriate media.
- Induction of Glucocorticoid Insensitivity: Cells are stimulated with a combination of hydrogen peroxide (H2O2) and tumor necrosis factor-alpha (TNFα) to induce a state of glucocorticoid resistance, mimicking inflammatory conditions in respiratory diseases.
- Drug Treatment: The stimulated cells are then treated with the PI3K inhibitor (e.g., nemiralisib) alone, a glucocorticoid (e.g., dexamethasone) alone, or a combination of both at various concentrations.



- Measurement of Inflammatory Markers: The supernatant is collected to measure the levels of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The reduction in IL-8 levels by the combination treatment is compared to that
  of the individual drugs to determine if the effect is synergistic.

## Signaling Pathway and Mechanism of Synergy

The synergistic effect of PI3K $\delta$  inhibitors and glucocorticoids is thought to be mediated through the restoration of histone deacetylase 2 (HDAC2) activity. In inflammatory conditions, oxidative stress can reduce HDAC2 activity, leading to increased acetylation of the glucocorticoid receptor (GR) and subsequent glucocorticoid insensitivity. By inhibiting the PI3K $\delta$  pathway, nemiralisib may reduce oxidative stress and restore HDAC2 function, thereby enhancing the anti-inflammatory effects of glucocorticoids.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PI3K inhibitor treatment ameliorates the glucocorticoid insensitivity of PBMCs in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Potential of LAS195319 (Nemiralisib) in Respiratory Disease: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#synergistic-effect-of-las195319-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com